molecular formula C16H16N2O2 B2488504 2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol CAS No. 127894-03-5

2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol

Cat. No.: B2488504
CAS No.: 127894-03-5
M. Wt: 268.316
InChI Key: JFURPXCJRAWEBR-UHFFFAOYSA-N
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Description

2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol ( 127894-03-5) is a high-purity benzoxazole derivative supplied for life science and medicinal chemistry research. This compound, with a molecular formula of C 16 H 16 N 2 O 2 and a molecular weight of 268.3104 g/mol, is a solid material that should be stored at room temperature . The 1,3-benzoxazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological potential. Benzoxazole derivatives are extensively investigated for their antimicrobial properties . Research indicates that such compounds exhibit potent activity against a range of gram-positive and gram-negative bacteria, with molecular docking studies suggesting that the mechanism of action may involve the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication . Furthermore, the benzoxazole core is a key template for developing adenosine A 2A receptor antagonists . Targeting the A 2A receptor represents a promising therapeutic strategy for managing neurodegenerative diseases, including Parkinson's and Alzheimer's disease . This product is intended for use in hit-to-lead optimization programs, antimicrobial susceptibility testing , and molecular docking simulations to explore its mechanism of action. It serves as a valuable building block for synthesizing more complex molecules and is a key intermediate for researchers exploring structure-activity relationships (SAR) in medicinal chemistry. Hazard Statements: Warning - H315-H319-H335 Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[2-(1,3-benzoxazol-2-yl)propan-2-ylamino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-16(2,18-11-7-3-5-9-13(11)19)15-17-12-8-4-6-10-14(12)20-15/h3-10,18-19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFURPXCJRAWEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC2=CC=CC=C2O1)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol typically involves the condensation of 2-aminophenol with aldehydes or ketones under various reaction conditions. One common method is the reaction of 2-aminophenol with an appropriate aldehyde in the presence of a catalyst such as nano-ZnO using DMF as a solvent at elevated temperatures . Another method involves the use of pent-ethylene diammonium pentachloro bismuth catalyst under solvent-free conditions at room temperature .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs scalable synthetic routes that ensure high yields and purity. The use of metal catalysts, nanocatalysts, and ionic liquid catalysts are common in industrial settings to optimize reaction conditions and improve efficiency .

Chemical Reactions Analysis

Substitution Reactions at the Amino Group

The secondary amino group (–NH–) bridging the benzoxazole and propan-2-yl moieties participates in nucleophilic substitutions. Studies on analogous benzoxazole-amino derivatives show:

  • Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides under basic conditions modifies the amino group, enhancing solubility or bioactivity .

  • Schiff Base Formation : Condensation with aldehydes or ketones forms imine derivatives, as seen in related compounds like 2-(6-fluoro-1,3-benzoxazol-2-yl)phenol .

Mechanistic Insight : The amino group’s lone pair facilitates nucleophilic attack, enabling bond formation with electrophiles.

Functionalization of the Phenolic –OH Group

The phenolic hydroxyl group undergoes typical alcohol reactions:

  • Esterification : Reaction with acetic anhydride or acid chlorides produces esters, as demonstrated in the synthesis of methyl 2-(butan-2-yl)-1,3-benzoxazole-6-carboxylate .

  • Etherification : Treatment with alkyl halides in the presence of a base (e.g., K₂CO₃) forms ether derivatives .

Example Reaction :

2-[2-(Benzoxazol-2-yl)propan-2-yl]aminophenol + CH₃IBaseMethoxy derivative\text{2-{[2-(Benzoxazol-2-yl)propan-2-yl]amino}phenol + CH₃I} \xrightarrow{\text{Base}} \text{Methoxy derivative}

Electrophilic Aromatic Substitution on the Benzoxazole Ring

The electron-rich benzoxazole ring undergoes substitution at positions 5 and 6:

  • Halogenation : Bromine or chlorine substitutes at the para position to the oxazole nitrogen under mild conditions .

  • Nitration : Nitrating agents (HNO₃/H₂SO₄) introduce nitro groups, enabling further reductions to amines .

Structural Evidence : In a related compound, nitration of 2-phenylbenzoxazole yielded 5-nitro derivatives confirmed via ¹H NMR (δ 8.79 ppm for aromatic protons) .

Metal Coordination and Chelation

The phenolic –OH and benzoxazole nitrogen act as ligands for transition metals:

  • Cu(II) Complexation : Forms stable complexes with potential catalytic activity, as observed in similar Schiff base derivatives .

  • Fe(III) Binding : Enhances redox properties, relevant in oxidation reactions .

Key Finding : Chelation with Zn²⁺ or Cu²⁺ modifies electronic properties, as shown by shifts in UV-Vis spectra (λₐᵦₛ ~450 nm) .

Biological Activity-Driven Modifications

Derivatives of this compound are tailored for medicinal applications:

  • Mannich Reactions : Introduction of piperazine or morpholine groups via Mannich bases improves solubility and receptor binding (e.g., A₂AR antagonists) .

  • Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids extends conjugation for enhanced bioactivity .

Case Study : A derivative with a 3-ethoxy-2-hydroxybenzylidene group showed improved inhibition of JMJD3 (IC₅₀ = 1.22 μM) .

Stability and Degradation Pathways

  • Acidic Hydrolysis : The benzoxazole ring cleaves under strong acidic conditions (HCl, reflux) to yield 2-aminophenol and ketone fragments .

  • Oxidative Degradation : H₂O₂ or O₂ oxidizes the phenolic group to quinones, detectable via HPLC-MS .

Scientific Research Applications

2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The benzoxazole ring and phenol group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Properties
2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol C₂₁H₂₀N₂O₆ 364.40 Benzoxazole, phenol, tertiary amine Potential kinase/protease inhibition
2-(1,3-Benzoxazol-2-yl)phenol C₁₃H₉NO₂ 211.22 Benzoxazole, phenol Fluorescent probes, UV stabilizers
2-(1H-Benzimidazol-2-yl)-5-(N,N-diethylamino)phenol C₁₆H₁₇N₃O 267.33 Benzimidazole, phenol, diethylamine High fluorescence quantum yield
2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol C₂₀H₁₆N₂OS 332.41 Benzothiazole, phenol, methylamine Crystalline 3D network via H-bonding

Crystallographic and Electronic Properties

  • Target Compound: No direct crystallographic data is available, but DFT calculations (PBE0/def2-TZVP) on similar systems suggest planar benzoxazole-phenol arrangements with intramolecular H-bonding between the phenolic –OH and the tertiary amine .
  • Analogues: 2-(1,3-Benzoxazol-2-yl)phenol: Exhibits coplanar benzoxazole and phenol rings, stabilized by O–H···N hydrogen bonds . Benzothiazole Derivative (C₂₀H₁₆N₂OS): Crystallizes in the monoclinic P2₁/c space group with a 3D network formed via C–H···O and π-π interactions .

Hydrogen Bonding and Supramolecular Behavior

  • Analogues: Benzothiazole Derivative: Forms C(6) chains via O–H···N bonds . Benzoxazole-phenol (835-64-3): Stabilized by O–H···N bonds between phenol and benzoxazole nitrogen .

Biological Activity

2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol is a synthetic compound notable for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials based on diverse sources and research findings.

Chemical Structure and Properties

The compound this compound features a benzoxazole moiety linked to a phenolic group through an amino group. Its chemical formula is C12H14N2OC_{12}H_{14}N_2O, and it has a molecular weight of 218.26 g/mol. The presence of the benzoxazole ring is significant as it is known for various biological activities.

Antimicrobial Activity

Research indicates that compounds containing the benzoxazole moiety exhibit varying degrees of antimicrobial activity. In particular, studies have shown that derivatives similar to this compound can be effective against both Gram-positive and Gram-negative bacteria. For instance:

CompoundActivityTarget Organisms
3-(2-benzoxazol-5-yl)alanineModerate antibacterialBacillus subtilis, Escherichia coli
Other benzoxazole derivativesAntifungalCandida albicans

The minimal inhibitory concentrations (MIC) for these compounds suggest selective action against specific pathogens, indicating potential for development as therapeutic agents against infections .

Anticancer Properties

The anticancer potential of this compound has been highlighted in various studies. The compound shows selective toxicity towards cancer cells while sparing normal cells in certain cases. Research has identified that:

  • Cytotoxicity : Compounds with the benzoxazole structure have demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells.
Cell LineIC50 (µM)
MCF-715
A54920
PC325

These findings suggest that the compound may serve as a lead for further modifications aimed at enhancing its anticancer efficacy .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The compound may modulate enzyme activities or receptor functions, influencing pathways related to cell proliferation and apoptosis. Studies utilizing molecular docking techniques have indicated potential binding affinities with targets involved in cancer progression .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of benzoxazole derivatives:

  • Antimicrobial Screening : A study evaluating multiple benzoxazole derivatives found that certain compounds exhibited significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. The structure–activity relationship established in this research aids in identifying promising candidates for further development .
  • Cytotoxicity Assessments : A comparative study of various benzoxazole derivatives revealed that some compounds had markedly lower toxicity towards normal cells compared to cancer cells, suggesting their potential as targeted anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step process, starting with the preparation of the benzoxazole core followed by condensation with aminophenol derivatives. Key parameters include solvent choice (e.g., THF or DMF), temperature control (0–60°C), and catalytic/base conditions (e.g., NaH or K₂CO₃). For example, analogous benzoxazole-phenol derivatives are synthesized via base-mediated coupling under inert atmospheres, with purity ensured by column chromatography .

Q. Which analytical techniques are essential for characterizing this compound, and how are structural ambiguities resolved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹H/¹³C), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. X-ray crystallography is critical for resolving stereochemical ambiguities, as demonstrated in studies of benzoxazole derivatives (e.g., bond angles and torsion angles validated via single-crystal diffraction) .

Q. What preliminary biological activities have been explored for benzoxazole-phenol hybrids, and how are these assays designed?

  • Methodological Answer : Initial screening often focuses on antimicrobial or anticancer activity. For example, derivatives are tested against bacterial/fungal strains (e.g., E. coli, S. aureus) via disk diffusion assays or evaluated for cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Positive controls (e.g., ampicillin, cisplatin) and dose-response curves are essential for validation .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

  • Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 3–10) at 25–60°C, with degradation monitored via HPLC or UV-Vis spectroscopy. Accelerated stability testing under oxidative (H₂O₂) or photolytic conditions (UV light) identifies susceptibility to environmental factors .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanisms of electrophilic substitution on the benzoxazole-phenol scaffold?

  • Methodological Answer : Isotopic labeling (e.g., deuterated solvents) and kinetic studies (e.g., rate determination via stopped-flow spectroscopy) elucidate reaction pathways. Computational methods (DFT calculations) model transition states and regioselectivity, as seen in studies of similar aromatic systems .

Q. What strategies resolve contradictions in spectral data (e.g., overlapping NMR signals or unexpected mass fragments)?

  • Methodological Answer : Advanced NMR techniques (e.g., 2D COSY, NOESY) disentangle signal overlaps, while tandem MS/MS fragmentation patterns clarify unexpected peaks. For example, benzoxazole derivatives with complex substituents require DEPT-135 and HSQC for unambiguous assignment .

Q. How can structure-activity relationships (SARs) be systematically explored to optimize biological activity?

  • Methodological Answer : Design analogs by modifying the phenol hydroxyl group (e.g., acetylation), benzoxazole substituents (e.g., halogens), or the propan-2-yl linker (e.g., branching). Parallel synthesis and high-throughput screening (HTS) identify critical pharmacophores. For instance, chlorinated analogs show enhanced bioactivity in antimicrobial assays .

Q. What experimental designs assess the compound’s environmental fate and ecotoxicological impact?

  • Methodological Answer : Follow OECD guidelines for biodegradation (e.g., Closed Bottle Test) and bioaccumulation (e.g., logP determination). Ecotoxicity is evaluated using Daphnia magna or algal growth inhibition tests. Mass spectrometry tracks transformation products in simulated ecosystems .

Notes

  • Advanced methodologies (e.g., DFT, HTS) require collaboration with computational or automation facilities.
  • Environmental studies must align with regulatory frameworks (e.g., OECD, EPA guidelines) .

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